![molecular formula C20H17NO6 B2840275 2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 923680-50-6](/img/structure/B2840275.png)
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
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Overview
Description
The compound is a derivative of 1,3-dioxoisoindolin-2-yl, which is a common moiety in many bioactive compounds . The presence of the methoxyphenyl and oxoethyl groups suggests that this compound could have unique properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques, as is common in the characterization of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, various reactions have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be determined through experimental studies .Scientific Research Applications
Anticancer Activity
The synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, including 2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate, has led to investigations into their anticancer potential . Specifically, compound 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) demonstrated moderate but significant anticancer activity against various cancer cell lines, including EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, and ACHN. It outperformed thalidomide and imatinib in certain contexts. Docking studies revealed interactions with the molecular target EGFR, making it a promising candidate for further exploration.
Antioxidant Properties
The same compound, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f), exhibited significant antioxidant activity, with an IC50 value of 15.99 ± 0.10 µM. Additionally, 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7d) displayed similar antioxidant potential with an IC50 value of 16.05 ± 0.15 µM . These findings suggest that these derivatives may contribute to cellular protection against oxidative stress.
EGFR Inhibition
Compound 7c showed efficient binding to the epidermal growth factor receptor (EGFR) with a docking score of −7.558 kcal/mol. It formed an H-bond interaction with Lys745 and the carbonyl functional group. The inhibition of EGFR was moderate (IC50 = 42.91 ± 0.80 nM) compared to the standard drug erlotinib (IC50 = 26.85 ± 0.72 nM) . Further studies could explore its potential as an EGFR inhibitor.
Computational Chemistry
Docking studies and computational simulations play a crucial role in understanding the binding interactions and predicting biological activity. Researchers can use this compound as a model system to validate computational methods and explore structure-activity relationships.
Future Directions
properties
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-26-17-9-5-4-8-15(17)16(22)12-27-18(23)10-11-21-19(24)13-6-2-3-7-14(13)20(21)25/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGFWCXUNXWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate |
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